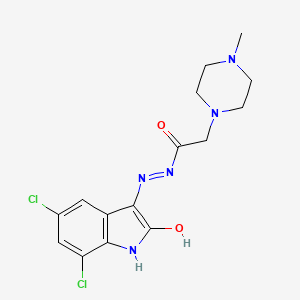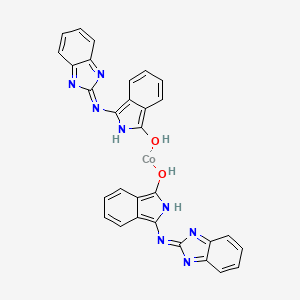
Cobalt, bis(3-((1H-benzimidazol-2-yl-kappaN3)amino)-1H-isoindol-1-onato-kappaN2)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT is a cobalt complex with the molecular formula C30H18CoN8O2 and a molar mass of 581.46 g/mol . This compound is known for its vibrant fuchsia color and its solubility in various organic solvents such as chloroform and dimethylformamide . It is used in various applications, including as a catalyst in hydrogenation and oxidation reactions, and as a dye in the textile industry .
Métodos De Preparación
The preparation of BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT can be achieved through coordination chemical synthesis . The specific steps can be adjusted according to the experimental conditions and needs. Generally, the synthesis involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the successful synthesis of the compound .
Análisis De Reacciones Químicas
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT undergoes various types of chemical reactions, including:
Oxidation: The compound can act as a catalyst in selective oxidation reactions.
Reduction: It is also used in hydrogenation reactions, where it facilitates the addition of hydrogen to other molecules.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common reagents used in these reactions include hydrogen gas for hydrogenation and oxygen or other oxidizing agents for oxidation reactions. The major products formed depend on the specific reactants and conditions used in the reactions .
Aplicaciones Científicas De Investigación
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: The compound’s coordination chemistry is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: It is used as a dye due to its vibrant color and in battery materials and liquid crystal displays.
Mecanismo De Acción
The mechanism by which BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT exerts its effects involves its ability to coordinate with other molecules. The cobalt center can facilitate various chemical reactions by providing a site for reactants to interact. This coordination ability is crucial for its catalytic activity in hydrogenation and oxidation reactions .
Comparación Con Compuestos Similares
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT is unique due to its specific ligand structure and the presence of cobalt. Similar compounds include other cobalt complexes with different ligands, such as:
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]NICKEL
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COPPER
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]IRON
These compounds share similar coordination chemistry but differ in their specific properties and applications due to the different metal centers .
Propiedades
Número CAS |
63287-28-5 |
|---|---|
Fórmula molecular |
C30H20CoN8O2 |
Peso molecular |
583.5 g/mol |
Nombre IUPAC |
3-(benzimidazol-2-ylideneamino)-2H-isoindol-1-ol;cobalt |
InChI |
InChI=1S/2C15H10N4O.Co/c2*20-14-10-6-2-1-5-9(10)13(18-14)19-15-16-11-7-3-4-8-12(11)17-15;/h2*1-8,18,20H; |
Clave InChI |
KQESPCOJJFOOCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2C=C1)O)N=C3N=C4C=CC=CC4=N3.C1=CC2=C(NC(=C2C=C1)O)N=C3N=C4C=CC=CC4=N3.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


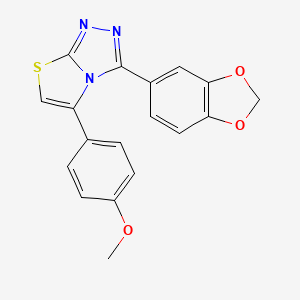
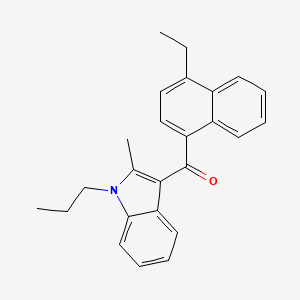

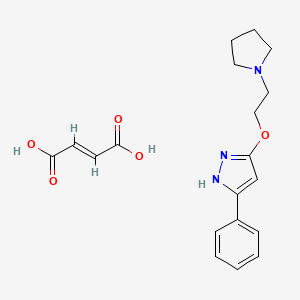

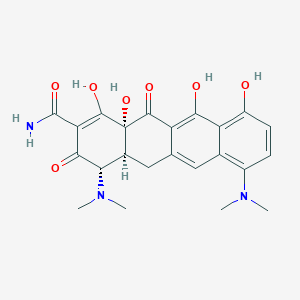
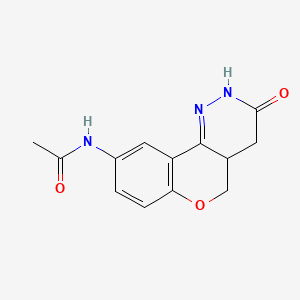

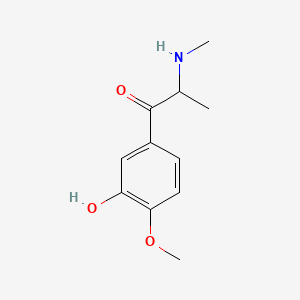

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
